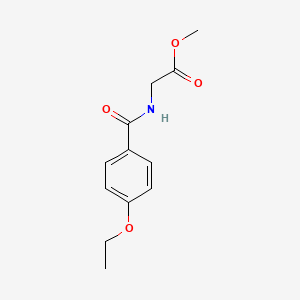![molecular formula C20H22ClN3O2 B11990693 methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER typically involves the following steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Imine formation: The piperazine derivative is then reacted with 4-formylbenzoic acid methyl ester in the presence of a suitable catalyst to form the imine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the piperazine ring or benzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the chlorobenzyl group.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be used to study the interactions of piperazine derivatives with biological targets.
Medicine
The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals or as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, leading to a range of pharmacological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
4-(2-Chlorobenzyl)piperazine: A precursor in the synthesis of the compound.
4-Formylbenzoic acid methyl ester: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 4-((4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL)-BENZOIC ACID METHYL ESTER lies in its specific structure, which may confer unique pharmacological properties compared to other piperazine derivatives
特性
分子式 |
C20H22ClN3O2 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
methyl 4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H22ClN3O2/c1-26-20(25)17-8-6-16(7-9-17)14-22-24-12-10-23(11-13-24)15-18-4-2-3-5-19(18)21/h2-9,14H,10-13,15H2,1H3/b22-14+ |
InChIキー |
SIBSISCNTXQXEG-HYARGMPZSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11990620.png)

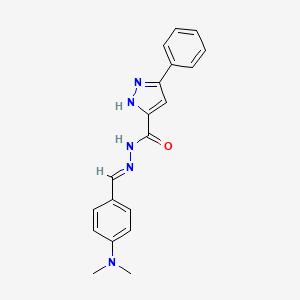
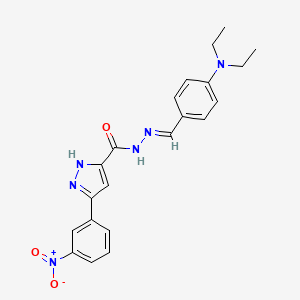
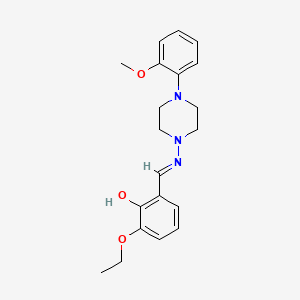
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990653.png)
![2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11990658.png)
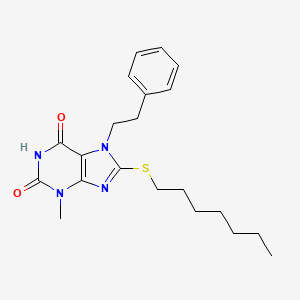

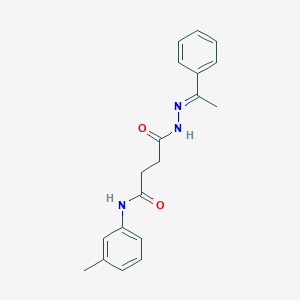
![3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)

